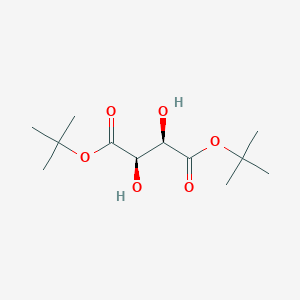

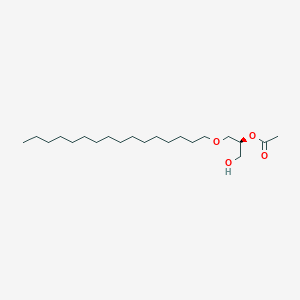

(+)-Di-tert-butyl L-tartrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl esters and ethers of tartaric acid involves the reaction of di-acyl protected tartaric acid with isobutene and selective cleavage via transesterification of the protective groups. Another approach for ethers includes the reaction of dibenzyl tartrate with isobutene followed by hydrogenolysis of the benzyl groups. These methods highlight the versatility and accessibility of modifying tartaric acid for various chemical syntheses (Uray & Lindner, 1988).

Aplicaciones Científicas De Investigación

Sports Nutrition

- Field : Sports Nutrition .

- Application : L-carnitine supplementation is used by athletes for its potential benefits on metabolism and athletic performance .

- Methods : A literature search was conducted in the MEDLINE (via PubMed) and Web of Science databases from the inception up February 2020 . The studies included were those on healthy human subjects, treated for at least 12 weeks with L-carnitine administered orally, with no drugs or any other multi-ingredient supplements co-ingestion .

Immunomodulation

- Field : Immunology .

- Application : L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 .

- Methods : Various studies have been conducted to understand the role of L-carnitine in immune function. These studies have looked at populations vulnerable to infectious diseases, such as the elderly and people with chronic inflammatory diseases .

- Results : L-carnitine has been shown to mitigate the dysregulation of an aging immune system. It has a function in viral infection possibly via its impact on key immune mediators. L-carnitine deficiency is associated with a higher rate of infections and failure to thrive .

Weight Loss

- Field : Nutrition and Dietetics .

- Application : L-carnitine is known for its fat metabolising properties, making it a popular supplement for weight loss .

- Methods : Studies have been conducted on slightly overweight patients, examining the effects of L-carnitine on fat utilisation in the body .

- Results : Evidence has shown that L-carnitine treatment with moderate exercise had positive effects on risk factors in obese people: weight, body mass index (BMI), HDL cholesterol (the “good” cholesterol), and insulin levels .

Energy Boosting and Anti-Ageing

- Field : Gerontology .

- Application : L-carnitine supplementation is used to boost energy and slow down the ageing process .

- Methods : Studies have been performed on healthy elderly subjects to examine the effects of L-carnitine supplementation .

- Results : Administration of L-carnitine resulted in increased muscle mass, decreased fat mass, and a significant energy boost .

Recovery Time

- Field : Sports Medicine .

- Application : L-carnitine is used to speed up tissue repair and recovery time .

- Methods : Various studies have been conducted to examine the effects of L-carnitine on muscle tissue damage and recovery .

- Results : L-carnitine has been shown to protect muscles from tissue damage and speed up tissue repair and recovery time .

Safety And Hazards

Based on the Safety Data Sheet, “(+)-Di-tert-butyl L-tartrate” should not be used for food, drug, pesticide, or biocidal product use . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards . It is classified as a non-combustible solid .

Propiedades

IUPAC Name |

ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433161 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Di-tert-butyl L-tartrate | |

CAS RN |

117384-45-9 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)

![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)